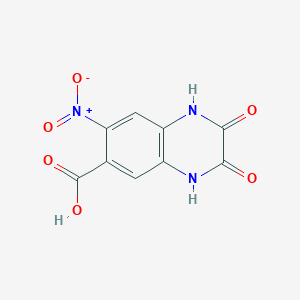
7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a synthetic organic compound with a complex molecular structure. It belongs to the quinoxaline family, which consists of nitrogen-containing heterocyclic compounds. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multiple steps, starting with the formation of the quinoxaline core. One common method is the condensation of 1,2-diaminobenzene with a suitable dicarboxylic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced techniques to optimize yield and purity, including the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often carried out in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as amines or halides. These reactions are usually performed in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, including carboxylic acids and nitroso compounds.
Reduction: Reduction reactions can produce amines or hydroxylamines.
Substitution: Substitution reactions can result in the formation of substituted quinoxalines with different functional groups.
Aplicaciones Científicas De Investigación
7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but they often include key metabolic or signaling pathways.
Comparación Con Compuestos Similares
7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile (CNQX)
6-cyano-2,3-dihydroxy-7-nitroquinoxaline
6-cyano-7-nitroquinoxaline-2,3-dione
Propiedades
IUPAC Name |
7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O6/c13-7-8(14)11-5-2-6(12(17)18)3(9(15)16)1-4(5)10-7/h1-2H,(H,10,13)(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILAVXOAGLUGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8060112.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B8060133.png)
![5-[(Azetidin-1-yl)methyl]-2-fluoropyridine](/img/structure/B8060136.png)

![7-Chloro-2,5-bis(4-methylphenyl)-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060149.png)
![7-(1,4-Diazepan-1-yl)-2,5-bis(4-methylphenyl)-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060157.png)
![2-(4-Methylphenyl)-5-phenyl-7-piperazin-1-yl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060159.png)






